N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine sulfate

Description

Nomenclature and Chemical Identity

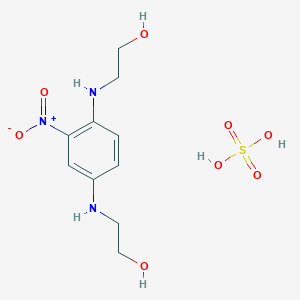

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine sulfate is systematically identified through multiple nomenclature systems that reflect its complex molecular structure. The compound is officially designated by the Chemical Abstracts Service registry number 1279882-85-7, establishing its unique identity within chemical databases. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is characterized as 2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol sulfuric acid salt, which precisely describes the spatial arrangement of functional groups within the molecular framework.

The compound's alternative chemical names include several systematic designations that emphasize different structural aspects. The name "bis-1,4-N,N-(2-hydroxyethylamino)-2-nitro benzene sulphate" highlights the substitution pattern on the benzene ring, while the designation "2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol;sulfuric acid" emphasizes the salt formation between the organic base and sulfuric acid. These various nomenclature approaches reflect the compound's complex structure and the need for precise chemical identification across different scientific contexts.

The molecular formula for this compound is established as C₁₀H₁₇N₃O₈S, indicating the presence of ten carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, eight oxygen atoms, and one sulfur atom. This molecular composition reflects the combination of the organic diamine base with the sulfuric acid moiety, creating a salt structure that significantly influences the compound's physical and chemical properties.

Historical Development and Scientific Context

The historical development of this compound is intrinsically linked to the broader evolution of nitro-substituted phenylenediamine chemistry. The foundational work on nitro-phenylenediamine compounds can be traced to early twentieth-century synthetic chemistry, where researchers first explored the systematic nitration of phenylenediamine derivatives. The specific synthesis of 1,4-diamino-2-nitrobenzene, a key precursor compound, was first achieved in 1907, establishing the groundwork for subsequent derivatization reactions that would eventually lead to the development of more complex nitro-phenylenediamine structures.

The progression from simple nitro-phenylenediamines to more sophisticated derivatives like N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine represents a significant advancement in synthetic methodology. The introduction of hydroxyethyl substituents through controlled alkylation reactions demonstrated the feasibility of creating multifunctional derivatives that retained the essential nitro-phenylenediamine core while introducing additional reactive sites. This synthetic approach opened new avenues for creating compounds with enhanced solubility and modified reactivity profiles.

The development of the sulfate salt form represents a more recent advancement in the chemistry of this compound class. The formation of sulfate salts from organic bases has long been recognized as an effective method for improving compound stability, solubility, and handling characteristics. The application of this principle to N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine resulted in a more manageable and chemically stable form suitable for various research and industrial applications.

Contemporary research efforts have focused on understanding the detailed molecular behavior of these complex nitro-phenylenediamine derivatives. Advanced analytical techniques have enabled researchers to characterize the precise structural features and chemical properties that make these compounds valuable for specific applications. The scientific context surrounding these investigations continues to evolve as new synthetic methodologies and analytical approaches provide deeper insights into structure-property relationships.

Structural Classification within Phenylenediamine Derivatives

This compound occupies a distinctive position within the comprehensive classification system of phenylenediamine derivatives. The compound belongs to the broader category of para-phenylenediamine derivatives, which are characterized by amino groups positioned at the 1,4-positions of the benzene ring. This fundamental structural arrangement provides the basic framework upon which additional functional groups are systematically incorporated to create more specialized derivatives.

Within the para-phenylenediamine family, the compound is further classified as a nitro-substituted derivative due to the presence of the nitro group at the 2-position relative to the primary amino functionality. This nitro substitution pattern creates a unique electronic environment that significantly influences the compound's reactivity and chemical behavior. The nitro group serves as a strong electron-withdrawing substituent, altering the electron density distribution within the aromatic ring and affecting the nucleophilic character of the amino groups.

The presence of bis(2-hydroxyethyl) substituents places this compound within the subclass of N,N-disubstituted phenylenediamines. These hydroxyethyl groups introduce additional hydrogen bonding capabilities and polar character to the molecule, distinguishing it from simpler alkyl-substituted derivatives. The specific positioning and chemical nature of these substituents create opportunities for intermolecular interactions that can influence both physical properties and chemical reactivity patterns.

| Structural Classification Level | Category | Key Features |

|---|---|---|

| Primary Classification | Para-phenylenediamine derivatives | Amino groups at 1,4-positions |

| Secondary Classification | Nitro-substituted derivatives | Nitro group at 2-position |

| Tertiary Classification | N,N-disubstituted variants | Bis(2-hydroxyethyl) substituents |

| Quaternary Classification | Sulfate salt forms | Ionic compound with sulfuric acid |

The sulfate salt form represents an additional level of structural classification that distinguishes this compound from its free base counterpart. The ionic nature of the sulfate salt creates a crystalline structure with enhanced water solubility and modified physical characteristics compared to the neutral organic base. This salt formation does not alter the fundamental organic framework but significantly impacts the compound's behavior in aqueous systems and its overall handling properties.

Significance in Chemical Research

The scientific significance of this compound extends across multiple domains of chemical research, reflecting its unique structural features and versatile chemical behavior. The compound serves as an important model system for understanding structure-activity relationships within nitro-substituted aromatic amines, providing insights that inform the design of related chemical entities. Research investigations have demonstrated that the specific combination of nitro and hydroxyethyl functional groups creates distinctive reactivity patterns that are valuable for both fundamental studies and practical applications.

In the context of synthetic organic chemistry, this compound represents a sophisticated example of multifunctional molecule design. The successful incorporation of multiple reactive sites within a single molecular framework demonstrates advanced synthetic strategies for creating complex chemical entities. The compound's structure illustrates how careful functional group selection and positioning can be used to achieve specific chemical and physical property profiles, making it a valuable case study for synthetic methodology development.

The compound's role in colorant chemistry research has established its importance within the broader field of dye chemistry and color science. The electronic properties imparted by the nitro group, combined with the amino functionalities, create a chromophoric system that exhibits distinctive optical characteristics. These properties make the compound valuable for understanding the fundamental principles that govern color generation and modification in organic dye systems.

| Research Domain | Significance | Key Contributions |

|---|---|---|

| Synthetic Methodology | Multifunctional molecule design | Advanced substitution strategies |

| Structure-Activity Studies | Model compound system | Electronic effect understanding |

| Colorant Chemistry | Chromophoric behavior | Optical property relationships |

| Salt Formation Studies | Ionic compound behavior | Solubility enhancement principles |

Current research trends involving this compound focus on advanced analytical characterization and property optimization. High-performance liquid chromatography methods have been developed specifically for the analysis of this compound, enabling precise quantitation and purity assessment in various sample matrices. These analytical advances support both quality control applications and fundamental research investigations that require accurate compound characterization.

Properties

IUPAC Name |

2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4.H2O4S/c14-5-3-11-8-1-2-9(12-4-6-15)10(7-8)13(16)17;1-5(2,3)4/h1-2,7,11-12,14-15H,3-6H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBQSIZJZNEYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCCO)[N+](=O)[O-])NCCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine sulfate, commonly used as a hair dye intermediate, has garnered attention for its biological activity and safety profile. This article delves into its toxicological assessments, genotoxicity studies, and potential health implications based on diverse research findings.

- Molecular Formula : C10H17N3O8S

- CAS Number : 1279882-85-7

- Synonyms : BIS-1,4-N,N-(2-Hydroxyethylamino)-2-Nitro

Acute Toxicity Studies

Acute toxicity studies have been conducted to determine the lethal dose (LD50) and other clinical signs associated with this compound.

- LD50 Value : The calculated LD50 in rats was found to be approximately 427 mg/kg body weight, indicating moderate toxicity .

- Clinical Observations : In studies where the compound was administered at varying doses (400, 800, and 1600 mg/kg), clinical signs were not consistently reported, suggesting variability in response among test subjects .

Genotoxicity Assessments

Genotoxic potential is a significant concern for compounds used in cosmetics and dyes.

- In Vitro Studies : Mixed results were observed in vitro regarding genotoxicity; however, in vivo assays indicated no genotoxic activity in animal models .

- Skin Irritation and Sensitization : Repeated application of the compound resulted in slight skin irritation in test animals. Notably, erythema and edema were recorded during challenge tests .

Long-term Toxicity Studies

Long-term studies provide insights into the chronic effects of exposure to this compound.

- Carcinogenicity : Studies have concluded that the compound is not carcinogenic when administered at specified concentrations over extended periods .

- Dermal Absorption : The compound demonstrated significant dermal absorption (97.5% recovery) when mixed with peroxide developer agents, indicating that it can penetrate the skin effectively .

Safety Assessments by Regulatory Bodies

The European Commission has assessed this compound and concluded that it does not pose a risk to consumer health when used at concentrations up to 2.5% in hair dye formulations .

Comparative Toxicology Data

A summary of toxicological data from various studies is presented in Table 1:

Scientific Research Applications

Chemical Properties and Stability

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine sulfate has a molecular formula of and a molecular weight of 294.32 g/mol. It is characterized by its hygroscopic nature and is stable under oxidative conditions commonly found in hair dye applications.

The primary application of this compound is as a hair dye . It serves both as a direct dye and in oxidative formulations. The compound can be used in concentrations up to 5% in hair dye formulations, providing an effective coloring agent that achieves vibrant results while maintaining safety standards .

Efficacy in Hair Dyes

- Direct Hair Dyes : B34 can be applied directly to hair without the need for an oxidizing agent, allowing for immediate coloring effects.

- Oxidative Hair Dyes : When mixed with hydrogen peroxide, it facilitates deeper penetration into the hair shaft, resulting in longer-lasting color.

Toxicological Evaluations

Toxicological assessments have been conducted to ensure the safety of this compound in cosmetic applications. These evaluations include acute toxicity studies and skin irritation tests.

Acute Toxicity Studies

In animal studies, doses of up to 5 g/kg body weight were administered without significant adverse effects observed, indicating a favorable safety profile . The compound was also subjected to multiple doses over an extended period with no notable toxicological findings.

Case Studies

Several case studies highlight the practical applications of B34 in commercial products:

- Study on Hair Dye Formulation : A formulation containing this compound demonstrated high color retention and minimal fading over time when exposed to washing and sunlight.

- Consumer Safety Reports : Reports from various cosmetic regulatory bodies confirm that B34 meets safety standards for use in hair dyes, with no significant adverse reactions reported among users.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine sulfate

- CAS Number : 84041-77-0 (free base)

- Molecular Formula : C₁₀H₁₄N₄O₈S (sulfate form)

- Physical Properties : Crystalline solid, melting point 174–180°C, soluble in polar solvents .

Applications: Primarily used as a hair dye intermediate in permanent oxidative formulations. The nitro group (-NO₂) enhances color stability and intensity, while the hydroxyethyl groups improve solubility .

Comparison with Structurally Similar Compounds

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate (CAS 54381-16-7)

Key Differences :

- Structure: Lacks the nitro (-NO₂) group at the 2-position on the benzene ring .

- Molecular Formula : C₁₀H₁₈N₂O₆S (vs. C₁₀H₁₄N₄O₈S for the nitro derivative) .

Functional Impact: The nitro group in the target compound enhances chromophore stability, enabling darker shades (e.g., blacks/browns), whereas the non-nitro variant produces lighter tones .

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

Key Differences :

- Substituents : Acetyl (-COCH₃) groups replace hydroxyethyl (-CH₂CH₂OH) .

- Reactivity : Acetyl groups reduce solubility in aqueous systems, limiting use in oxidative dyes.

| Property | Nitro Derivative (84041-77-0) | Diacetyl Derivative (140-50-1) |

|---|---|---|

| Water Solubility | High (due to -SO₄²⁻) | Low |

| Primary Use | Hair dye | Laboratory research |

N,N'-Bis(2-aminobenzal)ethylenediamine (CAS 4408-47-3)

Key Differences :

- Structure : Ethylenediamine backbone with benzal groups vs. p-phenylenediamine core .

- Hazards: Causes skin/eye irritation (Category 2A) but lacks carcinogenicity data .

| Property | Nitro Derivative (84041-77-0) | Bis(aminobenzal) Derivative (4408-47-3) |

|---|---|---|

| Toxicity Class | Highly toxic | Moderate irritant |

| Application | Cosmetic | Polymer/resin synthesis |

Research Findings and Regulatory Perspectives

- Ecotoxicity: Both nitro and non-nitro derivatives lack sufficient ecotoxicological data, raising concerns about environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.